molecular formula C19H26N4O3S B2894351 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797396-44-1

4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2894351
CAS RN: 1797396-44-1
M. Wt: 390.5
InChI Key: QJIWDXXTCBEKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on derivatives of cyclopropyl- and ethyl-fluoro-dihydro-naphthyridine compounds with sulfonyl groups has indicated their potential as potent antibacterial agents. The synthesis and reactions of these compounds have shown promising results in creating effective antibacterial substances, highlighting their relevance in medical and pharmaceutical research aimed at treating bacterial infections (Miyamoto et al., 1987).

Carbonic Anhydrase Inhibitors

Studies on benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties have shown significant inhibition of human carbonic anhydrase isozymes, which are relevant in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. These findings underscore the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and certain types of cancer (Alafeefy et al., 2015).

Chelating Agents

The sulfomethylation of piperazine and polyazamacrocycles has been explored as a new route to create mixed-side-chain macrocyclic chelates. These compounds have potential applications in creating new imaging agents and therapies, particularly in the field of bioconjugate chemistry where such chelates can be used for targeted delivery of therapeutic agents (van Westrenen & Sherry, 1992).

Antidepressant Activity

The oxidative metabolism of Lu AA21004, a novel antidepressant, involves the formation of various metabolites through actions of cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for the development of safe and effective antidepressant therapies, highlighting the importance of such studies in pharmacokinetics and drug development (Hvenegaard et al., 2012).

Anticancer Applications

Compounds containing the 1,2,4-triazole moiety, similar in structure to the compound , have been synthesized and evaluated for their anticancer activities. These studies are crucial in the search for new therapeutic agents capable of combating cancer through novel mechanisms of action (Rehman et al., 2018).

properties

IUPAC Name

4-cyclopropyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-14-4-8-17(9-5-14)27(25,26)22-12-10-15(11-13-22)18-20-21(2)19(24)23(18)16-6-7-16/h4-5,8-9,15-16H,3,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWDXXTCBEKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.